6-Chloro-2-fluoro-3-methylbenzaldehyde

Catalog No.
S796925
CAS No.
286474-59-7
M.F
C8H6ClFO
M. Wt
172.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-fluoro-3-methylbenzaldehyde

CAS Number

286474-59-7

Product Name

6-Chloro-2-fluoro-3-methylbenzaldehyde

IUPAC Name

6-chloro-2-fluoro-3-methylbenzaldehyde

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3

InChI Key

GGZOMBUJFMOEEZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)C=O)F

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=O)F

6-Chloro-2-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C₈H₆ClFO. It is classified as a halogenated benzaldehyde derivative, characterized by the presence of chlorine and fluorine substituents along with a methyl group on a benzene ring. This compound is notable for its unique substitution pattern, which imparts distinct chemical properties and reactivity that are valuable in various synthetic applications.

  • Organic synthesis

    The presence of a reactive aldehyde group (CHO) makes 6-Chloro-2-fluoro-3-methylbenzaldehyde a potential building block for the synthesis of more complex molecules. Aldehydes can undergo various reactions, such as aldol condensation and reductive amination, which researchers can utilize to create new compounds with desired properties .

  • Medicinal chemistry

  • Material science

    Aromatic aldehydes with halogen substituents can be used in the design of new functional materials. For instance, some halogenated aldehydes have been investigated for their potential applications in liquid crystals or organic light-emitting diodes (OLEDs) . Further research is required to understand if 6-Chloro-2-fluoro-3-methylbenzaldehyde possesses similar properties.

  • Oxidation: The aldehyde group can be oxidized to form 6-chloro-2-fluoro-3-methylbenzoic acid.
  • Reduction: The aldehyde can be reduced to yield 6-chloro-2-fluoro-3-methylbenzyl alcohol.
  • Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Nucleophiles such as sodium methoxide can facilitate substitution reactions .

The synthesis of 6-chloro-2-fluoro-3-methylbenzaldehyde can be achieved through several methods:

  • Oxidation of 6-Chloro-2-fluoro-3-methyl-toluene: This method typically involves the use of chromyl chloride under controlled conditions to selectively oxidize the methyl group to an aldehyde.
  • Halogenation Reactions: Electrophilic aromatic substitution can introduce chlorine and fluorine at specific positions on the benzene ring, followed by further functionalization to obtain the desired aldehyde structure.

These methods are often optimized for yield and purity in both laboratory and industrial settings .

6-Chloro-2-fluoro-3-methylbenzaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to be utilized in:

  • Pharmaceuticals: As a building block for synthesizing active pharmaceutical ingredients.
  • Agrochemicals: In the formulation of pesticides and herbicides.
  • Organic Synthesis: As a versatile reagent in various organic transformations .

Interaction studies involving 6-chloro-2-fluoro-3-methylbenzaldehyde focus on its reactivity with biological molecules. The presence of halogen substituents can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or activating effects on metabolic pathways. Further research is necessary to elucidate specific interactions and mechanisms of action within biological systems .

Several compounds share structural similarities with 6-chloro-2-fluoro-3-methylbenzaldehyde. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-6-fluorobenzaldehydeC₇H₄ClFCHOLacks methyl group; different substitution pattern
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehydeC₉H₄ClF₄CHOContains trifluoromethyl group; higher halogenation
6-Chloro-2-fluorobenzaldehydeC₇H₄ClFCHOSimilar halogenation but different methyl position

Uniqueness

The uniqueness of 6-chloro-2-fluoro-3-methylbenzaldehyde lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties that are advantageous for various synthetic applications. This pattern differentiates it from other halogenated benzaldehydes, making it particularly valuable in organic synthesis and pharmaceutical development .

6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 286474-59-7) is a halogenated aromatic aldehyde with the molecular formula $$ \text{C}8\text{H}6\text{ClFO} $$ and a molecular weight of 172.58 g/mol. Its IUPAC name derives from the benzene ring substituted with chlorine at position 6, fluorine at position 2, a methyl group at position 3, and an aldehyde functional group at position 1 (Figure 1). Alternative names include 6-chloro-2-fluoro-m-tolualdehyde and 4-chloro-2-fluoro-3-formyltoluene.

Table 1: Key physicochemical properties

PropertyValueSource
Boiling point249 °C
Density1.3 g/mL at 25 °C
Refractive index1.548
Molecular formula$$ \text{C}8\text{H}6\text{ClFO} $$

The compound’s structure features a benzaldehyde core with halogen atoms (Cl, F) and a methyl group strategically positioned to influence electronic and steric properties. The meta-substitution pattern (positions 2, 3, and 6) creates a sterically hindered environment, which modulates reactivity in synthetic applications.

Historical Context in Halogenated Benzaldehyde Research

Halogenated benzaldehydes emerged as critical intermediates during the 20th-century expansion of synthetic organic chemistry. The discovery of benzaldehyde’s reactivity in Friedel-Crafts alkylation and aldol condensation reactions laid the groundwork for derivatization strategies. Early studies on halogenated analogs focused on their electronic effects, where electron-withdrawing halogens (Cl, F) were found to enhance electrophilic aromatic substitution rates.

The synthesis of 6-chloro-2-fluoro-3-methylbenzaldehyde represents advancements in regioselective halogenation techniques. Methods such as directed ortho-metalation and catalytic C–H activation enabled precise installation of halogens and methyl groups on the aromatic ring. These developments paralleled the growing demand for halogenated building blocks in pharmaceuticals, where fluorine and chlorine improve metabolic stability and bioavailability.

Significance in Synthetic Organic Chemistry

6-Chloro-2-fluoro-3-methylbenzaldehyde serves as a versatile precursor in multicomponent reactions, leveraging its aldehyde group for condensations and nucleophilic additions. Key applications include:

Pharmaceutical Intermediate

The compound is employed in synthesizing kinase inhibitors and antiviral agents. For example, its aldehyde group participates in Schiff base formations with amines, yielding bioactive molecules with antidiabetic and antioxidant properties. In α-amylase inhibition assays, derivatives of this aldehyde exhibited IC$$_{50}$$ values as low as 63.54 μM, outperforming the reference drug acarbose.

Agrochemical Development

Halogenated benzaldehydes are pivotal in designing herbicides and fungicides. The electron-deficient aromatic ring facilitates Ullmann couplings and Suzuki-Miyaura cross-couplings, enabling the construction of biphenyl scaffolds.

Materials Science

In supramolecular chemistry, the compound’s halogen atoms engage in halogen bonding (XB), directing crystal packing in organic semiconductors. Studies on benzaldehyde-XB donor complexes revealed modulated intersystem crossing rates, relevant for room-temperature phosphorescent materials.

Table 2: Synthetic transformations of 6-chloro-2-fluoro-3-methylbenzaldehyde

Reaction TypeProduct ClassApplication
Schiff base condensationIminesAntidiabetic agents
Nucleophilic substitutionAryl ethersPolymer precursors
Cross-couplingBiarylsCatalytic ligands

The compound’s synthetic utility is further enhanced by its compatibility with flow chemistry and microwave-assisted protocols, reducing reaction times from hours to minutes.

Structural and Electronic Features

The interplay between substituents dictates reactivity. Quantum chemical calculations on analogous halogenated benzaldehydes demonstrate that chlorine’s inductive effect lowers the LUMO energy (-1.78 eV), enhancing electrophilicity at the aldehyde group. Fluorine’s strong electronegativity (χ = 4.0) further polarizes the aromatic ring, facilitating radical reactions.

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Chloro-2-fluoro-3-methylbenzaldehyde

Dates

Modify: 2023-08-15

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